![molecular formula C17H18N2O4S B2797215 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922554-41-4](/img/structure/B2797215.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines are discussed in the literature . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O3. The InChI code is 1S/C20H19N5O3/c1-25-15-9-5-6-10-16 (15)28-12-14 (20 (25)27)21-19 (26)18-22-17 (23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3, (H,21,26) (H,22,23,24)/t14-/m0/s1 .Chemical Reactions Analysis
The literature suggests that the high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .Physical And Chemical Properties Analysis
The physical form of this compound is a white to yellow solid . It has a molecular weight of 377.4 .Scientific Research Applications
Synthetic Utilities and Approaches
Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo[diazepines]
A comprehensive review by Ibrahim (2011) outlines synthetic methodologies developed for benzimidazoles, quinoxalines, and benzo[diazepines] from the condensation of o-phenylenediamines with various electrophilic reagents. This study highlights the significance of such compounds in medicinal chemistry due to their diverse biological activities (Ibrahim, 2011).
Three-Component Cyclocondensation for Tetrahydrobenzo[b]pyrans
Research by Kiyani (2018) discusses the importance of tetrahydrobenzo[b]pyrans in organic and medicinal chemistry. The review focuses on the synthesis of these compounds using different organocatalysts through a three-component condensation process, emphasizing the therapeutic potential of tetrahydrobenzo[b]pyrans (Kiyani, 2018).
Pharmacological Evaluations
Oxcarbazepine in Partial Epilepsy
Schmidt and Sachdeo (2000) provide an extensive review on the efficacy and safety of oxcarbazepine as a first-line treatment for partial epilepsy. The study elaborates on the drug's metabolism, drug interactions, and advantages, including rapid titration and low potential for drug-drug interactions (Schmidt & Sachdeo, 2000).
Midazolam's Pharmacological Properties
A review by Dundee et al. (1984) on midazolam, highlights its pharmacological properties, including its use for sedation in medical procedures and its potential as an anaesthetic induction agent for certain patient groups due to cardiorespiratory stability (Dundee et al., 1984).
Future Directions
properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-15-12-14(6-7-16(15)23-10-9-18-17)19-24(21,22)11-8-13-4-2-1-3-5-13/h1-7,12,19H,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDZMGMCILOFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.